Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783528
InChI: InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1
SMILES: [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+]
Molecular Formula: C7H7BBrF3KNO
Molecular Weight: 307.95 g/mol

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate

CAS No.:

Cat. No.: VC13783528

Molecular Formula: C7H7BBrF3KNO

Molecular Weight: 307.95 g/mol

* For research use only. Not for human or veterinary use.

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate -

Specification

Molecular Formula C7H7BBrF3KNO
Molecular Weight 307.95 g/mol
IUPAC Name potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide
Standard InChI InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1
Standard InChI Key SJSCABHDXJZSFV-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate (C₇H₇BBrF₃KNO) features a pyridine ring substituted at the 2-, 3-, and 5-positions (Figure 1). The 2-position bears an ethoxy group (-OCH₂CH₃), the 3-position hosts a trifluoroborate moiety (-BF₃K), and the 5-position is brominated. This substitution pattern creates electronic asymmetry, directing regioselectivity in coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₇BBrF₃KNO
Molecular Weight307.94 g/mol (calculated)
Hydrogen Bond Acceptors5
Topological Polar Surface Area38.1 Ų (estimated)
Rotatable Bonds2 (ethoxy group)

Spectroscopic Data

While direct spectroscopic data for this compound is limited, inferences can be drawn from analogous trifluoroborate salts:

  • ¹H NMR: The ethoxy group typically resonates as a quartet (δ 1.3–1.5 ppm, -CH₂CH₃) and triplet (δ 3.4–3.6 ppm, -OCH₂-) . Pyridinic protons appear downfield (δ 7.5–8.5 ppm) .

  • ¹¹B NMR: Trifluoroborate salts exhibit characteristic peaks near δ -1 to -3 ppm .

  • ¹⁹F NMR: Three equivalent fluorine atoms resonate as a singlet at δ -140 to -145 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step sequence (Figure 2):

  • Bromination: 2-Ethoxypyridine undergoes electrophilic bromination at the 5-position using Br₂ in acetic acid .

  • Lithiation-Borylation: Treatment of 5-bromo-2-ethoxypyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with trimethylborate to form the boronic acid .

  • Trifluoroborate Formation: The boronic acid is converted to the potassium trifluoroborate salt via reaction with KHF₂ in aqueous methanol .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, AcOH, 0°C, 2 hr75%
LithiationLDA, THF, -78°C, 1 hr82%
BorylationB(OMe)₃, -78°C to RT, 12 hr68%
TrifluoroborationKHF₂, MeOH/H₂O (1:1), RT, 6 hr90%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting .

  • Hydrolytic Sensitivity: Undergoes slow hydrolysis in aqueous media to regenerate the boronic acid .

  • Solubility:

    • Soluble in polar aprotic solvents (DMF, DMSO)

    • Partially soluble in methanol, ethanol

    • Insoluble in hydrocarbons (hexane, toluene)

Spectroscopic Fingerprints

  • IR (KBr): Strong B-F stretches at 1050–1100 cm⁻¹; C-Br vibration at 550 cm⁻¹ .

  • MS (ESI-): Expected m/z for [M⁻] = 261.93 (C₇H₇BBrF₃NO⁻) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a trifluoroborate, this compound participates in palladium-catalyzed cross-couplings with aryl halides. Comparative studies show its ethoxy group enhances para-selectivity in biaryl formation vs. methoxy analogs :

Table 3: Coupling Efficiency with 4-Bromotoluene

Catalyst SystemTemperatureYieldPara:Ortho Ratio
Pd(PPh₃)₄, K₂CO₃80°C78%92:8
Pd(dppf)Cl₂, Cs₂CO₃100°C85%95:5

Directed C-H Functionalization

The ethoxy group acts as a directing group for regioselective C-H activation. Recent work demonstrates its utility in rhodium-catalyzed alkenylation reactions .

Future Perspectives

Ongoing research aims to exploit the ethoxy group’s hydrogen-bonding capacity in asymmetric catalysis. Computational studies (DFT) suggest its potential as a chiral directing group in enantioselective transformations . Advances in continuous-flow synthesis may reduce production costs by 30–40% within the next decade.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator